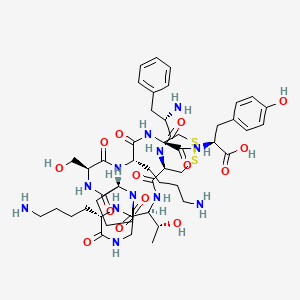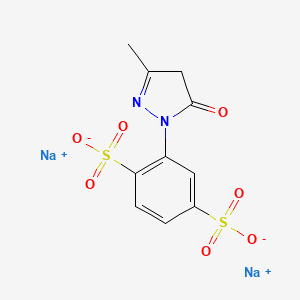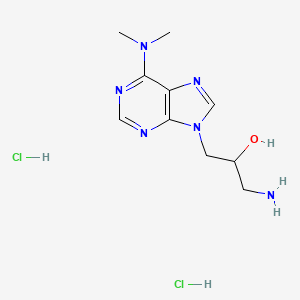
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an amino and hydroxypropyl group, contributes to its distinctive chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride typically involves the reaction of a purine derivative with an appropriate amino alcohol. One common method involves the alkylation of a purine base with 1-chloro-2,3-epoxypropane, followed by aminolysis with a suitable amine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity .
化学反応の分析
Types of Reactions
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may introduce various functional groups into the molecule .
科学的研究の応用
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride involves its interaction with nucleic acids. The compound can inhibit viral DNA polymerases, thereby preventing the replication of viral DNA . This inhibition is facilitated by the hydroxyl group, which interacts with the active site of the enzyme, and the amino group, which forms hydrogen bonds with the nucleic acid bases .
類似化合物との比較
Similar Compounds
9-(2-Hydroxyethyl)adenine: Similar in structure but lacks the amino group, which affects its biological activity.
9-(2-Hydroxypropyl)adenine: Similar but with a different substitution pattern, leading to different chemical properties and biological activities.
9-(3-Hydroxypropyl)adenine: Similar but with a different position of the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is unique due to the presence of both amino and hydroxypropyl groups, which confer distinct chemical properties and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with biological targets in a specific manner .
特性
CAS番号 |
86626-13-3 |
|---|---|
分子式 |
C10H18Cl2N6O |
分子量 |
309.19 g/mol |
IUPAC名 |
1-amino-3-[6-(dimethylamino)purin-9-yl]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C10H16N6O.2ClH/c1-15(2)9-8-10(13-5-12-9)16(6-14-8)4-7(17)3-11;;/h5-7,17H,3-4,11H2,1-2H3;2*1H |
InChIキー |
LMWUJAFTIRLIFO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC(CN)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



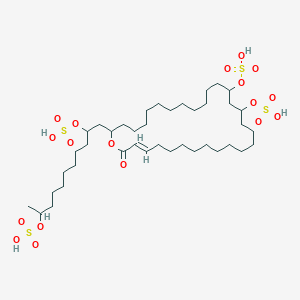





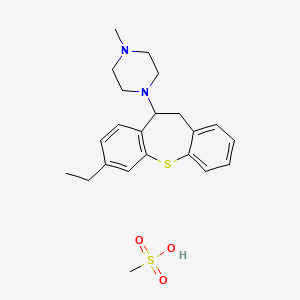
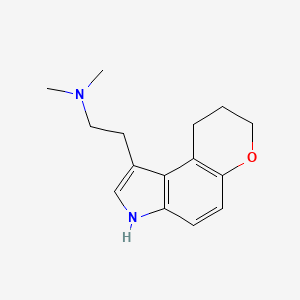
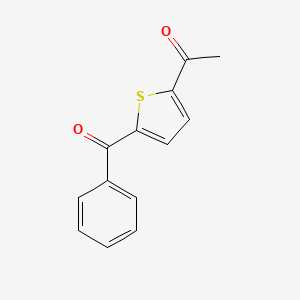
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)

